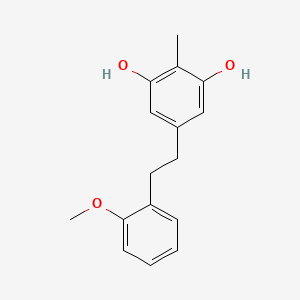
6-Methoxy-5-(trifluoromethoxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-(trifluoromethoxy)-1H-indole: is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of organometallic reagents such as organolithiums or organomagnesiums to introduce these substituents . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Methoxy-5-(trifluoromethoxy)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of methoxy and trifluoromethoxy groups on biological activity. It may serve as a model compound for understanding the interactions of indole derivatives with biological targets.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical structure may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
6-Methoxy-1H-indole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
5-Trifluoromethoxy-1H-indole: Lacks the methoxy group, which affects its reactivity and applications.
6-Methoxy-5-(trifluoromethyl)-1H-indole: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in its chemical behavior.
Uniqueness: The presence of both methoxy and trifluoromethoxy groups in 6-Methoxy-5-(trifluoromethoxy)-1H-indole makes it unique among indole derivatives
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
6-methoxy-5-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C10H8F3NO2/c1-15-8-5-7-6(2-3-14-7)4-9(8)16-10(11,12)13/h2-5,14H,1H3 |
Clave InChI |
KTMFTFJCUYMCOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=CNC2=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


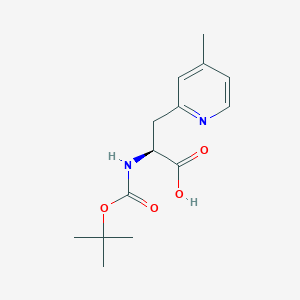
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
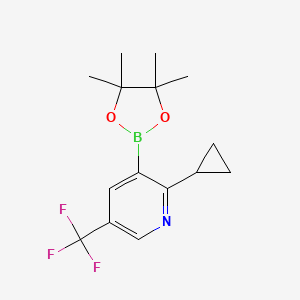



![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
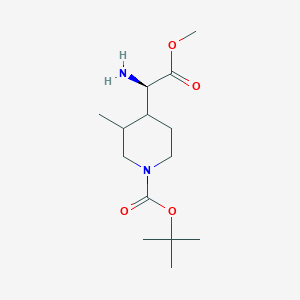

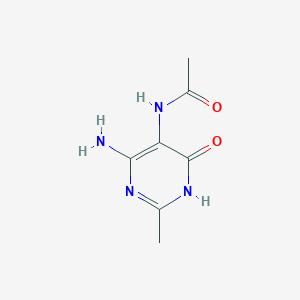
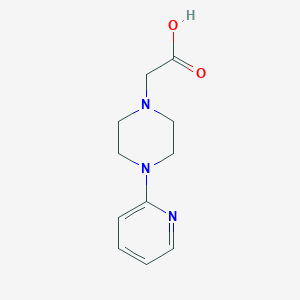
![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)
